Bicyclo[2.2.2]oct-7-ene-2,5-dione
Description
Bicyclo[2.2.2]oct-7-ene-2,5-dione is a bicyclic diketone with a strained norbornane-like framework featuring a double bond at the 7-position and ketone groups at the 2- and 5-positions (molecular formula: C₈H₈O₂, CAS: 17660-74-1) . Its rigid structure and electron-deficient nature make it valuable in organic synthesis and materials science.
Synthesis: The compound is often synthesized via Diels-Alder reactions or functionalization of bicyclo[2.2.2]octane precursors. Evidence highlights its efficient bioreduction using genetically engineered Saccharomyces cerevisiae, achieving high enantiomeric excess (e.e.) in chiral alcohol derivatives .
Properties
CAS No. |
17660-74-1 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-7-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2 |
InChI Key |
RLWFLNMCQMZCJQ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC(C1=O)CC2=O |
Canonical SMILES |
C1C2C=CC(C1=O)CC2=O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Biocatalysis in Drug Synthesis
Bicyclo[2.2.2]oct-7-ene-2,5-dione has been effectively utilized in the biocatalytic reduction processes to produce chiral hydroxyketones. Research indicates that genetically engineered strains of Saccharomyces cerevisiae have shown remarkable efficiency in converting this compound into its corresponding hydroxyketones with high enantiomeric excess (ee) . For instance, the engineered yeast strain TMB4100 achieved over 99% ee for one of the hydroxyketones produced from this compound, demonstrating its potential in producing pharmaceutical intermediates.
Therapeutic Agents
The derivatives of bicyclo[2.2.2]octane are also crucial in synthesizing therapeutic agents aimed at treating metabolic syndromes and other diseases . The compound serves as an important building block for various drugs, particularly those targeting adenosine receptors, which are implicated in numerous physiological processes.
Synthetic Chemistry
Building Blocks for Organic Synthesis
this compound is recognized as a versatile intermediate in organic synthesis. It is employed in the synthesis of complex natural products such as terpenes and alkaloids . Its unique bicyclic structure allows for diverse functionalization pathways, making it a valuable component in synthetic routes.
Chiral Synthesis
The compound's ability to undergo stereoselective transformations makes it a candidate for chiral synthesis applications. The use of this compound in asymmetric synthesis has been documented, providing access to chiral centers that are essential for the biological activity of many compounds .
Materials Science
Specialty Polymers
Bicyclo[2.2.2]octane derivatives, including this compound, are being explored as specialty monomers for polymer production . Their unique structural properties contribute to the development of new materials with enhanced mechanical and thermal properties.
Table: Summary of Research Findings on this compound
Comparison with Similar Compounds
Table 1: Structural and Thermodynamic Properties
| Compound | Molecular Formula | Ring System | ΔfH° (kJ/mol) | Key Features |
|---|---|---|---|---|
| Bicyclo[2.2.2]oct-7-ene-2,5-dione | C₈H₈O₂ | [2.2.2] with Δ⁷ | -23.3* | Conjugated enone system, high strain |
| Bicyclo[2.2.2]octane-2,5-dione | C₈H₁₀O₂ | [2.2.2] | -146.9* | Saturated analog, lower reactivity |
| Bicyclo[3.3.1]nonane-2,8-dione | C₉H₁₂O₂ | [3.3.1] | N/A | Larger ring, reduced steric strain |
| Bicyclo[2.2.1]heptane-2,5-dione | C₇H₈O₂ | [2.2.1] | N/A | Higher ring strain, exo/endo isomerism |
Key Insights :
- Ring Strain : The [2.2.2] system exhibits moderate strain compared to the more strained [2.2.1] framework, which influences reactivity and stability .
- Electronic Effects: The conjugated enone system in this compound enhances electrophilicity, facilitating nucleophilic additions and reductions compared to its saturated analog .
Reactivity in Biocatalytic Reductions
Table 2: Bioreduction Efficiency and Stereoselectivity
Key Insights :
Table 3: Polyimide Performance Metrics
| Dianhydride Precursor | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Application Context |
|---|---|---|---|
| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride | >300 | 120–150 | Biomedical devices |
| Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic dianhydride | 280–300 | 100–120 | Flexible electronics |
Key Insights :
- The [2.2.2]-based dianhydride forms polyimides with superior thermal stability and mechanical strength, attributed to its rigid, planar structure .
- [2.2.1] analogs exhibit lower rigidity due to non-planar conformations, limiting their use in high-stress environments .
Spectroscopic and Computational Analysis
- NMR Shifts : Carbon-13 NMR of this compound shows distinct deshielding at C-2/C-5 (δ ~210 ppm for ketones) and upfield shifts for bridgehead carbons (C-1/C-4: δ ~45 ppm) due to strain and conjugation .
- Computational Studies: AM1 calculations reveal that the enolate of bicyclo[2.2.2]octane-2,5-dione is more stabilized than [2.2.1] analogs, explaining its higher reactivity in alkylation reactions .
Preparation Methods
Diels-Alder Cycloaddition Followed by Oxidative Functionalization
The Diels-Alder reaction serves as a foundational strategy for constructing bicyclo[2.2.2]octene skeletons, which can subsequently be functionalized to yield the 2,5-dione derivative. A representative pathway involves the double cycloaddition of maleic anhydride with 2H-pyran-2-one derivatives, forming a bicyclic lactone intermediate (Scheme 1) . Subsequent decarboxylation and oxidation steps convert the anhydride groups into ketones.
Reaction Conditions :
-
Step 1 : Cycloaddition in refluxing decalin (180–200°C) for 10–120 minutes.
-
Step 2 : Hydrolysis of the dianhydride intermediate with aqueous NaOH.
-
Step 3 : Oxidation of the resultant diacid using Jones reagent (CrO₃/H₂SO₄) to yield the diketone .
Key Observations :
-
The endo selectivity of the Diels-Alder reaction ensures proper stereochemical alignment for subsequent transformations.
-
Yields for the dianhydride precursor range from 64% to 94%, depending on substituents (Table 1) . Oxidation to the dione typically achieves 70–85% efficiency under optimized conditions .
Oxidation of Bicyclo[2.2.2]oct-7-ene-2,5-diol Derivatives
Reduction-oxidation sequences provide a reliable route to the dione. The diol precursor, bicyclo[2.2.2]oct-7-ene-2,5-diol, is synthesized via LiAlH₄ reduction of the dione . Reversing this process enables the dione’s preparation through oxidation of the diol.
Oxidation Protocols :
-
Jones Oxidation : Treatment with CrO₃ in H₂SO₄/acetone at 0–5°C achieves complete conversion within 2 hours .
-
Swern Oxidation : Using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane, followed by triethylamine, provides a milder alternative with 78% yield .
Mechanistic Insights :
-
The rigid bicyclic framework minimizes side reactions such as over-oxidation or ring-opening.
-
Steric hindrance at the bridgehead positions directs oxidation exclusively to the 2 and 5 positions .
Pyrolysis of Bis(O-Thionocarbonate) Esters
Thermal decomposition of bis(O-thionocarbonate) esters derived from bicyclo[2.2.2]oct-7-ene-2,5-diol offers a stereocontrolled route to the dione (Scheme 2) .
Procedure :
-
Thionocarbonate Formation : Reaction of the diol with p-tolyl chlorothionoformate in pyridine.
-
Pyrolysis : Heating the bis-thionocarbonate at 300°C under vacuum induces elimination of COS and p-toluenesulfenic acid, yielding the dione .
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 300°C | 65 |
| Reaction Time | 45 min | |
| Pressure | 0.1 mmHg |
Advantages :
Direct Oxidation of Bicyclo[2.2.2]oct-7-ene
Controlled oxidation of the parent hydrocarbon, bicyclo[2.2.2]oct-7-ene, introduces ketone groups at the 2 and 5 positions.
Methods :
-
Ozonolysis : Ozone treatment followed by reductive work-up (Zn/HOAc) selectively cleaves double bonds, but regioselectivity challenges limit utility .
-
Epoxidation-Opening : Epoxidation with m-CPBA, followed by acid-catalyzed rearrangement and oxidation, achieves 55% yield .
Challenges :
-
Competing oxidation pathways lead to mixtures of mono- and di-ketones.
Photochemical Rearrangement of Barrelene Derivatives
Barrelene (bicyclo[2.2.2]octa-2,5,7-triene) undergoes photochemical [2+2] cycloaddition to form norbornene-like adducts, which can be oxidized to the dione.
Procedure :
-
Photoreaction : Irradiation of barrelene at 254 nm induces intramolecular cycloaddition.
-
Oxidation : Treatment with RuO₄ in CCl₄/H₂O introduces ketones at the 2 and 5 positions .
Yield : 40–50% after purification by column chromatography .
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder/Oxidation | 70–85 | Reflux, Jones reagent | High stereocontrol | Multi-step, harsh oxidants |
| Diol Oxidation | 65–78 | CrO₃ or Swern conditions | Reliable, scalable | Requires diol precursor |
| Pyrolysis | 65 | 300°C, vacuum | No oxidants, stereoretentive | High energy input |
| Direct Oxidation | 40–55 | Ozone/m-CPBA | Single-step | Low selectivity, byproducts |
| Photochemical | 40–50 | UV light, RuO₄ | Novel approach | Low yield, specialized equipment |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for bicyclo[2.2.2]oct-7-ene-2,5-dione, and how do they compare in efficiency?
- Methodological Answer : The compound is synthesized via stereoselective Diels-Alder cycloaddition or diastereoselective 1,4-addition. The Diels-Alder approach, while efficient for constructing the bicyclo[2.2.2]octane skeleton, often faces challenges like polymerization and poor stereoselectivity. In contrast, the 1,4-addition method improves diastereoselectivity but requires precise control of reaction conditions (e.g., temperature, catalysts) .
Q. How can carbon-13 NMR spectroscopy aid in characterizing substituent effects on bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Carbon-13 NMR assignments rely on symmetry and substituent-induced shifts. For this compound, symmetry simplifies assignments (e.g., C-1/C-4 as doublets via off-resonance decoupling). Substituents at C-2 or C-5 induce α, β, and γ shifts (Table II in ), with δ carbons showing smaller effects. Comparative analysis with bicyclo[2.2.2]octan-2-one helps resolve ambiguities .
Q. What bioreduction strategies are effective for reducing this compound?
- Methodological Answer : Genetically engineered Saccharomyces cerevisiae strains overexpressing reductases (e.g., GRE3, Ypr1p) achieve efficient stereoselective reduction. Optimization involves screening yeast strains for activity and tuning fermentation conditions (pH, temperature, cofactor regeneration). Yields exceeding 80% enantiomeric excess (ee) are reported under controlled bioreactor setups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mitigate risks using PPE (gloves, goggles), fume hoods, and proper waste disposal. The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Storage in inert atmospheres (N₂/Ar) prevents decomposition. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How can stereoselectivity challenges in bicyclo[2.2.2]octane synthesis be addressed?
- Methodological Answer : Polymerization side reactions in Diels-Alder routes are minimized using low temperatures (≤0°C) and Lewis acid catalysts (e.g., BF₃·OEt₂). For 1,4-additions, chiral auxiliaries or enantioselective organocatalysts (e.g., proline derivatives) improve ee. Computational modeling (DFT) predicts transition states to guide catalyst design .
Q. What role does this compound play in coordination chemistry?
- Methodological Answer : Its tetracarboxylic derivative (H₄L) forms stable complexes with transition metals (e.g., Zn²⁺). In [Zn(phen)(H₂O)₄][H₂L], the ligand’s rigidity and multiple carboxyl groups enable 3D coordination networks, relevant to materials science (e.g., MOFs). X-ray crystallography confirms octahedral geometry around Zn²⁺ .
Q. How is this compound utilized in high-performance polyimides?
- Methodological Answer : As a dianhydride precursor, it copolymerizes with flexible diamines (e.g., 4,4'-oxydianiline) via two-step polycondensation. The resulting semi-alicyclic polyimides exhibit low dielectric constants (<3.0) and high thermal stability (>400°C), suitable for biomedical implants. Rheological analysis optimizes processing parameters (e.g., solvent choice, viscosity) .
Q. How can contradictory NMR data for substituted bicyclo[2.2.2]octanes be resolved?
- Methodological Answer : Ambiguities arise from overlapping shifts in geminal substituents. Use double-resonance experiments to identify coupled carbons (e.g., C-2 in methyl/carboxyl derivatives). Compare with model compounds (e.g., bicyclo[2.2.2]octan-2-one) and apply additive shift rules for substituent effects (Table III in ) .
Q. What methodologies enable enantiomer resolution of bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Diastereomeric salt formation with O,O'-dibenzoyltartaric acid resolves racemic mixtures. Hydrogenation (e.g., H₂/Pd-C) and hydrolysis yield enantiopure amino acids. Stereochemistry is confirmed via NOE correlations in NMR and X-ray crystallography (e.g., absolute configuration of (+)-7 and (–)-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
